molecular formula C5H8O3 B103484 1-(1,3-Dioxolan-2-YL)ethanone CAS No. 19358-03-3

1-(1,3-Dioxolan-2-YL)ethanone

Cat. No.: B103484
CAS No.: 19358-03-3
M. Wt: 116.11 g/mol
InChI Key: XEEVZYJHSSNNDI-UHFFFAOYSA-N
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Description

1-(1,3-Dioxolan-2-yl)ethanone serves as a versatile building block and key synthetic intermediate in advanced chemical research. Its 1,3-dioxolane group, a protected carbonyl equivalent, is instrumental in the synthesis of complex molecules, particularly in the development of nucleoside analogs . This compound is a valuable precursor in medicinal chemistry for creating dioxolane-based pharmaceuticals, which have been explored as antiviral agents . Furthermore, the dioxolane functional group is pivotal in materials science for constructing acid-labile, biodegradable polymers . These polymers are engineered with ketal linkages that remain stable at physiological pH but hydrolyze in acidic environments, making them ideal for targeted drug delivery systems to sites like tumors or within cellular endolysosomes . This mechanism allows for the controlled release of therapeutic payloads, positioning this compound as a critical reagent in the design of novel drug delivery platforms and functional materials.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(1,3-dioxolan-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O3/c1-4(6)5-7-2-3-8-5/h5H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEEVZYJHSSNNDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1OCCO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

116.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 1 1,3 Dioxolan 2 Yl Ethanone and Its Analogues

Strategies for 1,3-Dioxolane (B20135) Ring Formation

The core of synthesizing 1-(1,3-dioxolan-2-yl)ethanone and its analogues is the creation of the 1,3-dioxolane ring. This is generally achieved through the ketalization or acetalization of a suitable carbonyl precursor. jmaterenvironsci.comnih.gov

Ketalization involves the reaction of a ketone with a diol to form a cyclic ketal. In the context of this compound, the precursor would be a dicarbonyl compound which reacts with ethylene (B1197577) glycol. nih.gov This reaction is reversible and requires specific conditions to drive it towards the formation of the desired product. rsc.org

The most prevalent method for forming the 1,3-dioxolane ring is the acid-catalyzed condensation of a carbonyl compound with 1,2-ethanediol. organic-chemistry.orgsmolecule.com This reaction can be catalyzed by both Brønsted and Lewis acids. organic-chemistry.org

Ketalization of Carbonyl Precursors

Acid-Catalyzed Condensation with 1,2-Ethanediol (Ethylene Glycol)
Application of Brønsted Acid Catalysts (e.g., p-Toluenesulfonic Acid)

Brønsted acids, such as p-toluenesulfonic acid (p-TSA), are frequently employed to catalyze the formation of 1,3-dioxolanes. organic-chemistry.orgunam.mx p-Toluenesulfonic acid is a strong, non-oxidizing organic acid that is solid and easy to handle, making it a convenient choice for many organic reactions. preprints.org In a typical procedure, the carbonyl compound, ethylene glycol, and a catalytic amount of p-TSA are heated in a suitable solvent. unam.mx The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack by the hydroxyl groups of ethylene glycol. youtube.com While effective, other Brønsted acids like sulfuric acid and heteropolyacids have also been utilized. rsc.orgrsc.org For instance, H3PW12O40 has shown high activity and selectivity for the formation of five-membered (1,3-dioxolane) cyclic ketals in glycerol (B35011) ketalization. rsc.orgrsc.org

Use of Dean-Stark Apparatus for Water Removal

A critical aspect of the acid-catalyzed ketalization is the removal of water, a byproduct of the reaction. rsc.org Since the reaction is an equilibrium, the continuous removal of water is necessary to drive the reaction to completion and achieve a high yield of the 1,3-dioxolane product. rsc.org The Dean-Stark apparatus is a standard piece of laboratory glassware used for this purpose. wikipedia.org The reaction is typically conducted in a solvent, such as toluene (B28343) or benzene (B151609), that forms an azeotrope with water. unam.mxresearchgate.net The vapor of the azeotrope travels into a condenser, and the condensed liquids collect in a trap where the water, being denser, separates and can be drawn off, while the solvent returns to the reaction flask. wikipedia.org Alternative methods for water removal include the use of molecular sieves. researchgate.netcaltech.edu

Table 1: Comparison of Catalysts for Ketalization

Catalyst Reaction Conditions Yield (%) Reference
p-Toluenesulfonic acid Reflux in benzene with Dean-Stark trap High unam.mx
H3PW12O40 Room temperature, solvent-free High rsc.orgrsc.org
Zirconium tetrachloride Mild conditions High organic-chemistry.org
Eosin Y (photocatalyst) Visible light irradiation Good to excellent organic-chemistry.orgimist.ma
Molybdenum oxide on silica (B1680970) Varies Good selectivity jmaterenvironsci.comresearchgate.net

Lewis acids are also effective catalysts for the formation of 1,3-dioxolanes. organic-chemistry.org Zirconium tetrachloride (ZrCl4) is a notable example, demonstrating high efficiency and chemoselectivity for the acetalization of carbonyl compounds under mild reaction conditions. organic-chemistry.org Other Lewis acids, such as those based on aluminum, boron, and zinc, can also be employed, often supported on solid materials to facilitate catalyst recovery. google.comgoogle.com Zirconium-containing catalysts, like Zr-TUD-1 and UiO-66, have been developed as stable and recyclable Lewis acidic catalysts for related reactions. rsc.orgresearchgate.net

In recent years, more environmentally friendly and efficient catalytic systems have been explored for 1,3-dioxolane synthesis.

Heterogeneous Catalysts: These catalysts are in a different phase from the reactants, offering advantages such as easy separation and reusability. jmaterenvironsci.com Examples include silica gel, alumina, clays (B1170129), and metal oxides supported on silica, like molybdenum oxide (MoO3/SiO2). jmaterenvironsci.comresearchgate.net These solid acid catalysts can effectively promote the reaction, often under solvent-free conditions. researchgate.net Titanium-pillared clays have been shown to be very strong acid catalysts for the selective acetalization of carbonyl compounds with ethylene glycol. jmaterenvironsci.com

Photochemical Methods: Photochemical approaches offer a mild and neutral alternative for the synthesis of 1,3-dioxolanes. organic-chemistry.org For instance, using a catalytic amount of Eosin Y as a photocatalyst under visible light irradiation allows for the protection of a wide range of aldehydes under neutral conditions in good to excellent yields. organic-chemistry.orgimist.ma This method is particularly useful for acid-sensitive substrates. organic-chemistry.org Another photochemical approach involves the Giese reaction of 1,3-dioxolane with vinyl ketones, catalyzed by graphitic carbon nitride (g-C3N4) under blue LED irradiation, to generate the corresponding products in high yields. d-nb.info

Ring-Closure Approaches from Diols or Related Precursors

The most direct and common method for synthesizing the 1,3-dioxolane ring is through the acid-catalyzed reaction of a 1,2-diol, such as ethylene glycol, with a ketone or aldehyde. This reversible reaction, known as ketalization or acetalization, typically requires the removal of water to drive the equilibrium towards the product. Standard procedures often employ p-toluenesulfonic acid as a catalyst in a solvent like toluene, using a Dean-Stark apparatus to continuously remove the water formed during the reaction.

Alternative methods for water removal include the use of orthoesters or molecular sieves. The reaction can also be catalyzed by Lewis acids. For instance, various carbonyl compounds can be efficiently converted to their 1,3-dioxolane or 1,3-dioxane (B1201747) derivatives using 1,3-bis(trimethylsiloxy)propane and a catalytic amount of iodine under neutral, aprotic conditions. Graphene oxide has also been explored as a catalyst for the reaction between 1,2-diols and ketones.

The following table summarizes various catalytic systems used for the synthesis of 1,3-dioxolanes and related acetals from diols.

Catalyst SystemSubstratesConditionsKey Features
p-Toluenesulfonic acidCarbonyl compound, 1,2- or 1,3-diolRefluxing toluene, Dean-Stark trapStandard, effective water removal.
Iodine (catalytic)Carbonyl compound, 1,3-bis(trimethylsiloxy)propaneAprotic, neutralEfficient conversion.
Cerium(III) trifluoromethanesulfonateHydroxyacetophenones, diol, triisopropyl orthoformateMild conditionsGood for sensitive substrates.
Montmorillonite (B579905) K10Salicylaldehyde, various diolsCatalytic amountGood yields, short reaction times.
Graphene OxideKetones, 1,2-diolsUltrasonic irradiationNovel, green approach.

Construction of the Ethanone (B97240) Moiety

Oxidation Reactions of Alkenyl-Dioxolane Precursors

The ethanone group can be introduced by the oxidative cleavage of an appropriate alkenyl-substituted dioxolane. Ozonolysis is a powerful method for this transformation, cleaving a carbon-carbon double bond and replacing it with carbon-oxygen double bonds. For example, the ozonolysis of 2-isopropenyl-1,3-dioxolane would yield this compound. The reaction proceeds through an unstable molozonide intermediate, which rearranges to a more stable ozonide. A subsequent workup step, typically reductive, is required to release the ketone product.

The general mechanism involves the initial cycloaddition of ozone to the alkene, forming the molozonide, which then fragments and recombines into the final ozonide.

Nucleophilic Addition to Protected Aldehyde Precursors

An alternative strategy involves a two-step process starting from a protected aldehyde, such as 1,3-dioxolane-2-carbaldehyde. The aldehyde group is susceptible to nucleophilic addition by organometallic reagents like methyl lithium or a methyl Grignard reagent (CH₃MgX). This addition forms the corresponding secondary alcohol, 1-(1,3-dioxolan-2-yl)ethan-1-ol.

Subsequent oxidation of this secondary alcohol yields the target ketone, this compound. A variety of oxidizing agents can be employed for this step, such as those based on chromium (e.g., PCC, Jones reagent) or other modern oxidation systems. One study, for instance, describes the oxidation of a mixture of diastereomeric alcohols with pyridinium (B92312) dichromate (PDC) to furnish the corresponding ketone.

Grignard Reagent-Based Transformations and Subsequent Oxidation

This method builds upon the principles of nucleophilic addition. A Grignard reagent, such as methylmagnesium bromide, is reacted with a suitable dioxolane-based electrophile. For example, reaction with an acyl chloride derivative like 1,3-dioxolane-2-carbonyl chloride would directly yield the ketone.

Alternatively, as detailed in the previous section, the Grignard reagent can add to 1,3-dioxolane-2-carbaldehyde. This reaction produces a secondary alcohol intermediate. This intermediate must then be oxidized to afford the final ketone product. Mori et al. disclosed a process where a chiral aldehyde was treated with methylmagnesium iodide (MeMgI) to give a mixture of epimeric alcohols, which were then oxidized with Jones reagent to provide the methyl ketone in a 44% yield for the oxidation step.

Chemo- and Regioselective Synthesis of Substituted Derivatives

The synthesis of substituted derivatives of this compound requires careful control of chemo- and regioselectivity.

Chemoselectivity is crucial when multiple reactive functional groups are present. For example, in the formation of the dioxolane ring, a ketone can be selectively protected in the presence of an aldehyde, or vice versa, depending on the chosen reagents and conditions. A mild, chemoselective method for the acetalization of an aldehyde in the presence of a ketone involves using a trialkyl orthoformate and a catalytic amount of tetrabutylammonium (B224687) tribromide.

Regioselectivity comes into play when using unsymmetrical diols to form the dioxolane ring or when performing reactions on an already substituted dioxolane. For instance, a regioselective [3+2] cycloaddition of alkynols with ketones, promoted by cesium carbonate, has been shown to produce 4-methylene-1,3-dioxolane (B14172032) derivatives with complete regio- and chemoselectivity. Furthermore, stereoselective formation of substituted 1,3-dioxolanes can be achieved through a three-component assembly of an alkene, a carboxylic acid, and a silyl (B83357) enol ether, mediated by a hypervalent iodine reagent. This process proceeds via a 1,3-dioxolan-2-yl cation intermediate, where the stereochemistry is controlled during both the formation and subsequent trapping of this cation.

The following table highlights research findings on the selective synthesis of dioxolane derivatives.

Study FocusMethodologyKey FindingReference(s)
Regioselective CycloadditionCesium carbonate-promoted [3+2] cycloaddition of alkynols and ketones.Achieved complete regio- and chemoselectivity to form 4-methylene-1,3-dioxolane derivatives.
Stereoselective Three-Component AssemblyHypervalent iodine-mediated oxidation of alkenes with carboxylic acids and silyl enol ethers.Stereospecific generation and stereoselective trapping of a 1,3-dioxolan-2-yl cation intermediate.
Chemoselective AcetalizationTrialkyl orthoformate and tetrabutylammonium tribromide.Allows for the protection of aldehydes in the presence of ketones.

Advanced Synthetic Protocols and Process Optimization

Optimizing the synthesis of dioxolanes is critical for industrial applications. Key areas of focus include increasing reaction rates, improving conversion, and reducing energy consumption. In the context of ibuprofen (B1674241) synthesis, the ketal reaction process was significantly improved by enhancing mass transfer through mechanical stirring and forced external circulation.

Another crucial optimization is the efficient removal of water, a byproduct of the reaction. This can be achieved by coupling reactive distillation with azeotropic distillation. By optimizing operating parameters such as the choice of water carrier and reflux ratio, reaction times for ketal formation have been reduced from over 22 hours to less than 8 hours, with a concurrent 60% reduction in energy costs.

Continuous flow reactor technology offers a modern approach to process intensification. The development of a fully continuous process for the synthesis of solketal (B138546) (a related dioxolane) using a heterogeneous

Continuous-Flow Reactor Systems

The transition from traditional batch processing to continuous-flow reactor systems represents a significant advancement in the synthesis of dioxolanes, including this compound. For large-scale industrial production, continuous-flow reactors offer enhanced control over reaction parameters, leading to optimized yield and efficiency. tandfonline.com

Continuous-flow systems, such as packed-bed reactors, typically involve immobilizing a solid acid catalyst within a column. The pre-heated solution containing the ketone precursor and ethylene glycol is then continuously passed through the catalytic bed. This setup offers several advantages over batch synthesis:

Enhanced Mass and Heat Transfer: The high surface-area-to-volume ratio in flow reactors allows for superior control of reaction temperature and efficient mixing, minimizing side reactions and improving product selectivity.

Improved Safety: The small internal volume of flow reactors reduces the risks associated with handling potentially reactive intermediates and exothermic reactions.

Scalability and Automation: Production capacity can be easily scaled up by extending the operation time or by running multiple reactors in parallel. The process is also amenable to full automation, ensuring high reproducibility.

Efficient Water Removal: In ketalization reactions, the removal of water is crucial to shift the equilibrium towards the product. In a continuous-flow setup, this can be achieved by integrating a dehydration unit or by operating under conditions that facilitate continuous water removal, thereby driving the reaction to completion. youtube.com

Research has demonstrated that high yields of related acetals can be achieved in flow mode, highlighting the practical interest of this technology for industrial applications. researchgate.net The development of stable and reusable heterogeneous catalysts is synergistic with continuous-flow technology, allowing for prolonged production runs without the need for catalyst replacement.

Catalytic Advancements for Enhanced Efficiency and Selectivity

The core of this compound synthesis is the acid-catalyzed reaction between a ketone and ethylene glycol. youtube.com Catalytic research has evolved from traditional homogeneous acids to more sustainable and reusable heterogeneous systems, significantly enhancing reaction efficiency and selectivity.

Homogeneous Catalysts: Conventional Brønsted acids like p-toluenesulfonic acid (p-TsOH), sulfuric acid, and hydrochloric acid, along with Lewis acids such as boron trifluoride etherate, are effective for this transformation. acs.orgnih.gov These catalysts are typically used in refluxing solvents like benzene or toluene with a Dean-Stark apparatus to remove the water byproduct and drive the reaction equilibrium. nih.gov However, these homogeneous catalysts suffer from drawbacks including corrosiveness, difficulty in separation from the reaction mixture, and environmental concerns related to waste disposal. uky.edu

Heterogeneous Catalysts: To overcome the limitations of homogeneous systems, a wide array of solid acid catalysts have been developed. These catalysts are easily separated from the reaction mixture by simple filtration and can often be regenerated and reused multiple times, making the process more cost-effective and environmentally friendly.

Notable classes of heterogeneous catalysts include:

Clays and Zeolites: Materials like montmorillonite clay and various zeolites serve as effective solid acid catalysts for ketalization. acs.org

Acidic Resins: Ion-exchange resins such as Amberlyst are widely used due to their high catalytic activity and stability. acs.org

Heteropoly Acids: Keggin-structured heteropoly acids, for instance, H₄SiW₁₂O₄₀, and their organic-inorganic hybrid derivatives, have shown high efficiency in catalyzing ketal formation. acs.orguhamka.ac.id

Metal-Loaded Nanomaterials: Recent innovations include the use of cellulose-based nanosponges loaded with metal ions like Copper(II) or Zinc(II). These materials function as highly efficient and recyclable heterogeneous catalysts, achieving high conversion and selectivity with minimal byproduct formation. researchgate.net

Salt-Silica Mixtures: Simple, solvent-free methods have been developed using powdered calcium salt-silica mixtures, which act as both catalyst and dehydrating agent. sci-hub.se

The choice of catalyst can significantly influence reaction conditions and outcomes. For instance, highly active catalysts can enable the reaction to proceed under milder temperatures and in shorter times.

Catalyst TypeSpecific Catalyst ExampleSubstrate ExampleKey AdvantagesReference
Homogeneous Brønsted Acidp-Toluenesulfonic acid (p-TsOH)1-(6-bromopyridin-2-yl)ethanoneHigh reactivity, well-established methodology. nih.gov
Homogeneous Lewis AcidCerium(III) trifluoromethanesulfonateHydroxyacetophenonesEffective under mild conditions for sensitive substrates. uky.edu
Heterogeneous ClayTi⁴⁺-exchanged montmorilloniteAcetophenonesSolid acid, easy separation. acs.org
Heteropoly Acid Hybrid8-hydroxy-2-methylquinoline-H₄SiW₁₂O₄₀ (HMQ-STW)KetonesReusable, highly active for ketalization. acs.org
Metal-Loaded NanomaterialCu(II) or Zn(II) on Cellulose Nano-spongeAromatic AldehydesEco-safe support, recyclable, high selectivity (>90%). researchgate.net
Salt-Silica MixtureCalcium sulphate-silicaAromatic CarbonylsSolvent-free conditions, acts as catalyst and dehydrating agent. sci-hub.se

One-Pot Synthetic Routes

One-pot syntheses, where multiple reaction steps are performed in a single reactor without isolating intermediates, offer significant advantages in terms of reduced waste, lower costs, and improved time efficiency. For the synthesis of this compound and its analogues, one-pot strategies often involve tandem or sequential reactions.

A prominent one-pot approach is the tandem oxidation-acetalization of a precursor alcohol. In this strategy, a primary or secondary alcohol is first oxidized in situ to the corresponding aldehyde or ketone, which is then immediately trapped by ethylene glycol present in the reaction mixture to form the stable dioxolane. This avoids the need to isolate, purify, and handle the often more reactive and less stable carbonyl intermediate.

Key features of this methodology include:

Bifunctional Catalysis: These reactions often employ bifunctional catalysts that possess both oxidative and acidic properties. For example, a heterogeneous catalyst might have metal sites for the oxidation step and acid sites for the subsequent acetalization. researchgate.net

Mild Conditions: Many modern methods utilize mild oxidants and catalysts, such as manganese dioxide or sulfur-doped carbon nitride under visible light, allowing the reaction to proceed without degrading sensitive functional groups. researchgate.net

For instance, alcohols can be directly converted to their corresponding acetals using a combination of an oxidant and a catalytic quantity of an acid like indium triflate. researchgate.net Another approach involves the tandem hydroformylation-acetalization of olefins, where an olefin is first converted to an aldehyde, which is then acetalized in the same pot. researchgate.net These advanced one-pot procedures represent a sustainable and efficient pathway for the synthesis of protected carbonyl compounds like this compound.

One-Pot StrategyReactantsCatalyst/Reagent SystemProduct TypeReference
Tandem Oxidation-AcetalizationAlcohols, Trialkyl orthoformatesManganese dioxide, Indium triflateAcyclic/Cyclic Acetals researchgate.net
Tandem Hydroformylation-AcetalizationOlefins, AlcoholsSupported Rh-based catalystsAcetals researchgate.net
Tandem Photooxidation-AcetalizationAlcoholsSulfur-doped carbon nitride (CNS)Acetals/Ketals
Tandem Oxidative α-Hydroxylation/β-Acetalizationβ-Ketoamides, MethanolPIDA, NaOH2-hydroxy-3,3-dimethoxy-butanamides acs.org

Chemical Reactivity and Transformation Pathways of 1 1,3 Dioxolan 2 Yl Ethanone

Reactions of the 1,3-Dioxolane (B20135) Protecting Group

The 1,3-dioxolane ring is a cyclic acetal (B89532), generally stable under basic, reductive, and oxidative conditions, but susceptible to cleavage under acidic conditions. thieme-connect.de This characteristic dictates its primary role as a protecting group for aldehydes and ketones.

Deprotection Strategies (Acid-Catalyzed Hydrolysis, Transacetalization)

The removal of the 1,3-dioxolane group to regenerate the parent carbonyl is a fundamental transformation. This is typically achieved through acid-catalyzed reactions in the presence of water or an alcohol.

Acid-Catalyzed Hydrolysis: The most common deprotection method involves hydrolysis using aqueous acid. organic-chemistry.org The reaction mechanism is initiated by the protonation of one of the oxygen atoms in the dioxolane ring. This is followed by the ring opening to form a resonance-stabilized oxocarbenium ion. Subsequent attack by water and deprotonation yields a hemiacetal, which is in equilibrium with the desired carbonyl compound and ethylene (B1197577) glycol. The process is driven to completion by the presence of excess water. nih.govsci-hub.se Various Brønsted and Lewis acids can be employed to catalyze this reaction.

Transacetalization: An alternative deprotection strategy is transacetalization, which involves reacting the dioxolane with a different diol or a ketone, such as acetone (B3395972), in the presence of an acid catalyst. organic-chemistry.orgresearchgate.net This equilibrium-driven reaction exchanges the protecting group. When acetone is used, the formation of the volatile 2,2-dimethyl-1,3-dioxolane (B146691) (acetone dimethyl ketal) and the desired deprotected ketone shifts the equilibrium toward the products. researchgate.net This method is particularly useful for substrates that are sensitive to aqueous conditions.

Deprotection Strategy Reagents Key Features
Acid-Catalyzed Hydrolysis Aqueous Acid (e.g., HCl, H₂SO₄, TsOH)Common, effective method; involves water as the nucleophile. organic-chemistry.orgnih.gov
Transacetalization Acetone or other ketones/diols, Acid CatalystMild conditions, useful for water-sensitive substrates; equilibrium-driven. organic-chemistry.orgresearchgate.net

Ring-Opening Reactions

Beyond simple deprotection, the 1,3-dioxolane ring can undergo other types of ring-opening reactions. Cationic ring-opening polymerization of 1,3-dioxolane, for instance, is a well-studied process where an initiator generates a cationic species that propagates by sequentially opening monomer rings to form a polyacetal chain. rsc.orgorientjchem.org In the context of a substituted dioxolane like 1-(1,3-dioxolan-2-yl)ethanone, reactions with strong electrophiles can lead to ring cleavage. For example, treatment with iodine monochloride can oxidize 2-substituted 1,3-dioxolanes to form 1,3-dioxolan-2-ylium ions. rsc.org The stability and subsequent fate of these ions depend on the reaction conditions and substitution pattern, potentially leading to products like chlorohydrin esters through nucleophilic attack by chloride, which opens the ring. rsc.org

Radical Reactions Involving the Acetal Carbon (e.g., Hydrogen Atom Transfer, Addition to Alkenes)

The C-H bond at the C2 position of the 1,3-dioxolane ring (the acetal carbon) is susceptible to radical abstraction. This reactivity is harnessed in various synthetic transformations.

Hydrogen Atom Transfer (HAT): Through processes like photocatalyzed hydrogen atom transfer (HAT), a radical can be generated at the C2 position of the dioxolane ring. acs.org This transformation typically involves a photocatalyst that, upon excitation, abstracts a hydrogen atom from the acetal carbon. acs.orgnsf.gov The resulting 2-dioxolanyl radical is a nucleophilic species that can engage in further reactions.

Addition to Alkenes: The 2-dioxolanyl radical readily participates in addition reactions with electron-deficient alkenes, such as α,β-unsaturated ketones and esters (Michael acceptors). acs.org This radical addition forms a new carbon-carbon bond, effectively coupling the dioxolane moiety to the alkene. The resulting radical intermediate is then typically quenched to yield the final product. This strategy allows the 1,3-dioxolane group to be used for the formal incorporation of a masked formyl group onto a substrate. acs.org A similar radical addition to imines, promoted by thiols, provides a pathway to protected α-amino aldehydes. organic-chemistry.org

Radical Reaction Initiation Method Intermediate Subsequent Reaction
Hydrogen Atom Transfer Photocatalysis, Chemical Initiators2-Dioxolanyl radicalC-C bond formation
Addition to Alkenes HAT from Dioxolane2-Dioxolanyl radicalAttack on Michael acceptors (e.g., enones) acs.org
Addition to Imines Thiol-promoted radical chain2-Dioxolanyl radicalAttack on imine C=N bond organic-chemistry.org

Transformations of the Ethanone (B97240) Functional Group

The ethanone (acetyl) group of this compound exhibits the typical reactivity of a methyl ketone, including derivatization at the carbonyl carbon and condensation or alkylation at the α-carbon.

Derivatization Reactions (e.g., Oxime Formation)

The carbonyl group of the ethanone moiety can be converted into various derivatives. A classic example is the formation of an oxime through condensation with hydroxylamine (B1172632). wikipedia.org This reaction proceeds via nucleophilic attack of the hydroxylamine nitrogen on the carbonyl carbon, followed by dehydration. scribd.com The reaction is typically carried out by treating the ketone with hydroxylamine hydrochloride in the presence of a base like pyridine (B92270) or sodium hydroxide (B78521) to liberate the free hydroxylamine. arpgweb.comorgsyn.org The resulting product, this compound oxime, contains a C=N-OH functional group.

Condensation and Alkylation Reactions

The α-hydrogens on the methyl group of the ethanone function are acidic (pKa ≈ 19-20) and can be removed by a suitable base to form a nucleophilic enolate. This enolate is a key intermediate in condensation and alkylation reactions.

Condensation Reactions: The enolate of this compound can act as a nucleophile in condensation reactions, such as the aldol (B89426) condensation. thieme-connect.de Reaction with an aldehyde or another ketone under basic or acidic conditions leads to the formation of a β-hydroxy ketone (an aldol adduct), which may subsequently dehydrate to yield an α,β-unsaturated ketone.

Reactivity Modulations in Substituted Analogues

The reactivity of this compound analogues is significantly influenced by the nature and position of substituents on the dioxolane or acetyl moieties. These modifications can alter the electronic and steric environment of the molecule, thereby affecting reaction rates and pathways.

Electronic effects are a primary driver of reactivity changes. Electron-withdrawing groups, such as fluoro or nitro groups, attached to the dioxolane ring can increase the electrophilicity of the carbonyl carbon in the acetyl group, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups like alkyl or methoxy (B1213986) groups can decrease its electrophilicity. For instance, studies on related heterocyclic systems have shown that reducing the electron density at a position para to the reaction center facilitates reactions with nucleophiles like thiols. nih.gov Similarly, the stability of reaction intermediates, such as the 1,3-dioxolan-2-yl cation, can be modulated by substituents that can stabilize or destabilize the positive charge through inductive or resonance effects.

Steric hindrance also plays a crucial role. Bulky substituents near the reaction centers—the carbonyl carbon or the carbons of the dioxolane ring—can impede the approach of reagents, slowing down reaction rates or favoring attack at less hindered positions. The stability of substituted (1,3-dioxolan-2-yl)furans, for example, varies depending on the substitution pattern, which in turn affects their subsequent reactivity in transformations like reductions or phosphorylation. researchgate.net The physical properties of the molecule, which influence its behavior in a reaction medium, are also affected. A study on substituted 1,3-dioxolan-2-ones demonstrated that substituents like methyl, ethyl, and methoxymethyl groups alter properties such as polarity and viscosity, which can impact reaction kinetics and solvent interactions. researchgate.net

Substituent TypePositionPredicted Effect on ReactivityGoverning Principle
Electron-Withdrawing (e.g., -F, -NO₂)Dioxolane RingIncreases electrophilicity of the acetyl carbonyl groupInductive Effect
Electron-Donating (e.g., -CH₃, -OCH₃)Dioxolane RingDecreases electrophilicity of the acetyl carbonyl groupInductive/Resonance Effect
Bulky Alkyl GroupsNear reaction centerDecreases reaction rates due to hindered reagent approachSteric Hindrance
Aryl GroupsDioxolane RingCan stabilize cationic intermediates via resonanceResonance Stabilization

Tandem and Cascade Reactions (e.g., Thermal Cyclizations with Hydride Shifts)

Tandem reactions, also known as cascade or domino reactions, are powerful synthetic strategies where multiple bond-forming events occur in a single operation without isolating intermediates. These processes are highly efficient and can rapidly build molecular complexity. Analogues and derivatives of this compound can be designed to participate in such sequences, including thermal cyclizations initiated by hydride shifts.

A hydride shift is a type of rearrangement where a hydrogen atom moves from one carbon to another within an intermediate, often to form a more stable species. In the context of a tandem reaction, a thermal researchgate.netresearchgate.net-hydride shift can be the initiating step for a subsequent cyclization. For example, a suitably substituted dioxolane derivative could undergo a thermally induced researchgate.netresearchgate.net-hydride shift to generate a reactive intermediate that then participates in an electrocyclization to form a new ring system. researchgate.net While direct examples involving this compound are specialized, the principle has been demonstrated in analogous heterocyclic systems where a researchgate.netresearchgate.net-hydride shift triggers a 6π-electrocyclization cascade. researchgate.net Tandem sequences involving sigmatropic shifts, such as consecutive researchgate.netresearchgate.netH shifts, have also been observed in conjunction with cycloaddition reactions in related nitrogen-containing heterocycles. rsc.org

These complex transformations highlight the potential for the dioxolane framework to serve as a scaffold for intricate, pre-programmed reaction sequences. The precise design of the starting material, including the placement of unsaturation and specific functional groups, is critical for the success of these cascade reactions.

Chemo- and Stereoselective Transformations (e.g., Diastereoselective Difunctionalization)

Controlling selectivity is a central goal in modern organic synthesis. Chemoselectivity involves differentiating between similar functional groups, while stereoselectivity concerns the spatial arrangement of the atoms in the product. The 1,3-dioxolane motif is pivotal in many transformations where high levels of such control are achieved.

A prominent example of a stereoselective transformation is the diastereoselective difunctionalization of alkenes to form substituted 1,3-dioxolanes. This can be achieved through a three-component assembly involving an alkene, a carboxylic acid, and a carbon nucleophile (like a silyl (B83357) enol ether), mediated by a hypervalent iodine reagent. nih.gov The reaction proceeds through the stereospecific formation of a 1,3-dioxolan-2-yl cation intermediate. The subsequent trapping of this cation by the nucleophile occurs with a high degree of diastereoselectivity. mdpi.com The final stereochemical outcome is influenced by factors such as the geometry of the starting alkene (cis or trans) and the steric bulk of the approaching nucleophile. nih.gov This method represents a powerful way to convert simple starting materials into complex, stereodefined dioxolane structures.

The principles of stereocontrol are also evident in cycloaddition reactions. In 1,3-dipolar cycloadditions involving related heterocyclic systems, the presence and electronic nature of substituents can profoundly influence the diastereoselectivity, favoring the formation of one diastereomer over another (e.g., exo vs. endo products). nih.govacs.org This control is often rationalized by analyzing the transition states, where subtle electronic or steric interactions dictate the preferred reaction pathway.

Transformation TypeReaction ExampleKey IntermediateBasis of SelectivityReference
Diastereoselective DifunctionalizationThree-component synthesis of substituted 1,3-dioxolanes from alkenes1,3-Dioxolan-2-yl cationStereospecific formation of the intermediate and sterically controlled nucleophilic attack nih.govmdpi.com
1,3-Dipolar CycloadditionReaction of azomethine ylides with substituted acrylonitrilesExo/endo transition statesElectronic and steric effects of substituents on the dipolarophile acs.org

Spectroscopic and Structural Elucidation of 1 1,3 Dioxolan 2 Yl Ethanone

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic compounds. Both proton (¹H) and carbon-13 (¹³C) NMR, along with two-dimensional techniques, have been employed to elucidate the structure of 1-(1,3-dioxolan-2-yl)ethanone and its derivatives.

In the ¹H NMR spectrum of this compound, the protons of the dioxolane ring typically appear as a multiplet in the range of δ 3.82–4.06 ppm. The methyl protons of the ethanone (B97240) group are observed as a singlet. In a derivative, 1-(5-Bromo-2-pyridinyl)ethanone, the methyl protons appear as a singlet at δ 2.69 ppm. For a related compound, 1-(1,3-dioxolan-2-yl)ethane-1,2-diol, the methine proton of the O-CH-O group is observed as a multiplet between δ 4.83 and 4.89 ppm, while the protons of the O-CH₂-CH₂-O group appear as a multiplet between δ 3.82 and 4.06 ppm.

¹H NMR Spectroscopic Data
Functional GroupChemical Shift (δ, ppm)MultiplicityReference Compound
Dioxolane Ring Protons3.82–4.06MultipletThis compound
Ethanone Methyl Protons2.69Singlet1-(5-Bromo-2-pyridinyl)ethanone
O-CH-O Proton4.83–4.89Multiplet1-(1,3-Dioxolan-2-yl)ethane-1,2-diol
O-CH₂-CH₂-O Protons3.82–4.06Multiplet1-(1,3-Dioxolan-2-yl)ethane-1,2-diol

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For 1-(5-Bromo-2-pyridinyl)ethanone, a related compound, the carbonyl carbon of the ethanone group (C(O)Me) resonates at δ 199.5 ppm, and the methyl carbon appears at δ 26.1 ppm. In another derivative, 1-(1,3-dioxolan-2-yl)ethane-1,2-diol, the carbon of the O-CH-O group (C-1) is found at δ 103.7 ppm, and the carbons of the O-CH₂-CH₂-O group resonate at δ 65.2 and 65.4 ppm.

¹³C NMR Spectroscopic Data
Functional GroupChemical Shift (δ, ppm)Reference Compound
C(O)Me (Carbonyl)199.51-(5-Bromo-2-pyridinyl)ethanone
C(O)Me (Methyl)26.11-(5-Bromo-2-pyridinyl)ethanone
O-CH-O103.71-(1,3-Dioxolan-2-yl)ethane-1,2-diol
O-CH₂-CH₂-O65.2, 65.41-(1,3-Dioxolan-2-yl)ethane-1,2-diol

Two-dimensional NMR techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are instrumental in assigning proton and carbon signals unequivocally. COSY spectra establish correlations between coupled protons, while HSQC spectra correlate protons with their directly attached carbons. These methods have been used to confirm the structure of related dioxolane derivatives by providing clear connectivity information between different parts of the molecule.

Infrared (IR) and Fourier Transform Infrared (FTIR) Spectroscopy

Infrared (IR) and Fourier Transform Infrared (FTIR) spectroscopy are used to identify the functional groups present in a molecule. In the case of this compound and its derivatives, a strong absorption band corresponding to the carbonyl group (C=O) stretching vibration is typically observed in the range of 1697–1750 cm⁻¹. The characteristic C-O-C stretching vibrations of the dioxolane ring are found around 1080–1120 cm⁻¹. For instance, in 1-(5-bromo-2-pyridinyl)ethanone, the C=O stretch appears at 1697 cm⁻¹.

Infrared (IR) Spectroscopic Data
Functional GroupAbsorption Band (cm⁻¹)
C=O (Ketone)1697–1750
C-O-C (Dioxolane)1080–1120

Mass Spectrometry (MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can confirm the molecular formula. The mass spectrum of a related compound, 1,2-bis(4-(1,3-dioxolan-2-yl)phenyl)diazene oxide, shows a protonated molecular ion peak [M+H]⁺ at m/z = 343.1293.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For derivatives of this compound, the absorption maxima (λmax) can vary depending on the substituents. For example, a derivative containing a thymine (B56734) group exhibits a λmax at 264 nm in methanol. Another study on related ketones shows absorption maxima that shift based on the conjugation length of the molecule.

X-ray Diffraction Analysis for Solid-State Molecular Structure

Following a comprehensive search of scientific literature and crystallographic databases, specific X-ray diffraction data for the solid-state molecular structure of this compound could not be located. While crystallographic information is available for analogous compounds containing a 1,3-dioxolane (B20135) ring, the strict requirement to focus solely on this compound prevents the inclusion of data from these related structures.

Elemental Analysis

Experimental elemental analysis data for this compound, which would provide the percentage composition of carbon and hydrogen, were not found in the surveyed literature. Elemental analysis is a fundamental technique used to confirm the empirical formula of a synthesized compound.

The theoretical elemental composition can be calculated from its molecular formula, C₅H₈O₃.

Table 1: Theoretical Elemental Composition of this compound

ElementSymbolAtomic Mass ( g/mol )Molar Mass of Compound ( g/mol )Percentage (%)
CarbonC12.01116.1251.72
HydrogenH1.008116.126.94
OxygenO16.00116.1241.34

This table presents the calculated theoretical values. For a complete characterization, these theoretical percentages would be compared against experimentally determined values from an elemental analyzer. Such a comparison is crucial for verifying the purity and confirming the identity of a synthesized batch of the compound.

Computational and Theoretical Investigations of 1 1,3 Dioxolan 2 Yl Ethanone

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become a cornerstone for investigating the molecular properties of organic compounds. These methods allow for a detailed exploration of the electronic structure and behavior of 1-(1,3-Dioxolan-2-YL)ethanone.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. For derivatives of this compound, calculations are often performed using the B3LYP functional with basis sets such as 6-311+G(d,p). nih.govmdpi.com This level of theory has been shown to provide a good balance between accuracy and computational cost for predicting molecular geometries, vibrational frequencies, and electronic properties. nih.govnih.gov

In a typical DFT study of a dioxolane derivative, the initial step involves geometry optimization, where the algorithm seeks the lowest energy conformation of the molecule. nih.gov For instance, in studies of related compounds, the Berny algorithm is often employed for energy minimization. nih.govmdpi.com These calculations are crucial for obtaining accurate predictions of other molecular properties.

Computational Method Typical Application
Density Functional Theory (DFT)Geometry optimization, electronic structure analysis, spectroscopic property simulation.
B3LYP/6-311+G(d,p)A common functional and basis set combination for reliable predictions. nih.govmdpi.com
Berny AlgorithmUsed for efficient geometry optimization to find the minimum energy structure. nih.govmdpi.com

This table is interactive. Users can sort and filter the data.

The electronic structure of a molecule governs its reactivity. Key aspects of this are the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—and the molecular electrostatic potential (MEP).

For a related compound, 2-(1,3-Dioxolan-2-yl)-1-(4-fluorophenyl)ethanone, DFT calculations at the B3LYP/6-311+G(d,p) level predicted a HOMO-LUMO energy gap of 5.2 eV. This gap is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. The analysis of HOMO and LUMO electron density provides insights into the regions of the molecule that are likely to act as electron donors and acceptors, respectively. researchgate.net

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution and is a useful tool for predicting sites of electrophilic and nucleophilic attack. uni-muenchen.descispace.com For the aforementioned fluorinated analog, the MEP map revealed a region of negative potential (electron density accumulation) around the dioxolane oxygen atoms (-0.32 e) and a region of positive potential (electron density depletion) at the ketone carbon (+0.45 e). This suggests that the oxygen atoms are susceptible to electrophilic attack, while the carbonyl carbon is a prime site for nucleophilic attack.

Parameter Value (for 2-(1,3-Dioxolan-2-yl)-1-(4-fluorophenyl)ethanone) Interpretation
HOMO-LUMO Gap5.2 eV Indicates moderate reactivity.
Electrostatic Potential (Dioxolane Oxygens)-0.32 e Nucleophilic region, prone to attack by electrophiles.
Electrostatic Potential (Ketone Carbon)+0.45 e Electrophilic region, prone to attack by nucleophiles.

This table is interactive. Users can sort and filter the data.

Elucidation of Reaction Mechanisms and Transition States

Computational studies are invaluable for mapping out the pathways of chemical reactions, including the identification of transient intermediates and high-energy transition states. For complex molecules containing the 1,3-dioxolane (B20135) moiety, DFT calculations have been employed to support proposed reaction mechanisms. researchgate.net

For example, studies on related systems have investigated tandem processes that involve the 1,3-dioxolane ring. researchgate.net These computational analyses help to determine the feasibility of a proposed mechanism by calculating the energy barriers associated with each step. A mechanistic sequence involving a 6π electrocyclic ring closure followed by a retro-cheletropic ene reaction, with the extrusion of 2-carbena-1,3-dioxolane, has been supported by DFT methods. researchgate.net The calculations revealed that the recovery of aromaticity in the system provides a low energy barrier for the retro-cheletropic step. researchgate.net Such studies, while not on this compound itself, demonstrate the power of computational chemistry to unravel complex reaction pathways in related structures.

Conformational Analysis and Stereochemical Predictions

The three-dimensional shape of a molecule, or its conformation, can significantly influence its physical and biological properties. Computational methods are frequently used to explore the conformational landscape of flexible molecules like this compound.

The 1,3-dioxolane ring is not planar and typically adopts a puckered conformation to minimize steric and angle strain. In related structures, this puckering can lead to conformational isomerism, with the envelope and twist conformations being common. DFT calculations on similar dioxolanes have predicted an energy barrier of approximately 5 kcal/mol for the interconversion between these forms.

For 1-(2,4-Dichloro-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone, rotational energy profiles indicate that the most stable conformation has a 60° dihedral angle between the dioxolane and ethanone (B97240) planes. This alignment allows for stabilizing π-orbital overlap between the lone pairs of the dioxolane's oxygen atoms and the carbonyl group. While the specific conformational preferences of this compound would require a dedicated computational study, these findings on related molecules provide a strong indication of the likely low-energy structures.

Spectroscopic Property Simulations and Validation

Computational chemistry can simulate various types of spectra, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These simulations are valuable for interpreting experimental data and can aid in the structural elucidation of newly synthesized compounds. nmrdb.orgresearchgate.net

Similarly, the vibrational frequencies of a molecule can be calculated using DFT. These frequencies correspond to the absorption bands observed in an IR spectrum. The comparison of a simulated IR spectrum with an experimental one can provide further validation of the molecule's structure.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed picture of the bonding and electronic interactions within a molecule, translating the complex wave function into the familiar language of Lewis structures, lone pairs, and orbital interactions. uni-muenchen.deq-chem.comwisc.edu

NBO analysis performed on 2-(1,3-Dioxolan-2-yl)-1-(4-fluorophenyl)ethanone revealed significant electronic interactions. One key finding was the presence of hyperconjugation between the lone pairs of the dioxolane oxygen atoms and the antibonding σ*(C–O) orbitals, which contributes to the stability of the molecule with a stabilization energy of 12.3 kcal/mol. Additionally, a partial charge transfer of 0.18 e was observed from the fluorophenyl ring to the carbonyl group, indicating electronic communication between these two parts of the molecule.

These types of donor-acceptor interactions, quantified by second-order perturbation theory within the NBO framework, are crucial for understanding the molecule's structure, stability, and reactivity. researchgate.netuni-muenchen.de

Interaction Type Description Significance
HyperconjugationInteraction between filled (donor) and empty (acceptor) orbitals.Stabilizes the molecule.
Charge TransferMovement of electron density from one part of the molecule to another.Influences reactivity and electrostatic potential.

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Advanced Applications in Organic Synthesis and Materials Science

Role as a Versatile Protecting Group for Carbonyls in Multistep Synthesis

The primary and most widespread application of the 1,3-dioxolane (B20135) moiety, as present in 1-(1,3-Dioxolan-2-YL)ethanone, is as a protecting group for carbonyl functionalities (aldehydes and ketones) in multistep organic synthesis. Cyclic acetals and ketals are among the most useful and common protecting groups for carbonyls because they are easy to form and subsequently remove under specific conditions.

The formation of the 1,3-dioxolane group is typically achieved through the acid-catalyzed condensation of a carbonyl compound with ethylene (B1197577) glycol. This reaction is often performed in the presence of an acid catalyst like p-toluenesulfonic acid, with the removal of water to drive the equilibrium towards the product. Once formed, the dioxolane ring exhibits remarkable stability towards a wide range of reagents, particularly nucleophiles and bases, allowing chemists to perform reactions on other parts of a complex molecule without affecting the protected carbonyl group.

Deprotection, or the removal of the dioxolane group to regenerate the original carbonyl, is conveniently accomplished through acid-catalyzed hydrolysis. This chemoselectivity—stability to bases and reactivity towards acids—is the cornerstone of its utility. This allows for selective deprotection in molecules that may contain other acid-labile or base-labile groups, enabling intricate and precise synthetic pathways.

Building Block for Complex Organic Molecules

Beyond its role in protection, the this compound structure serves as a fundamental building block for constructing more complex and functionally diverse organic molecules. Its ability to introduce a masked carbonyl group into a molecular framework is crucial for the synthesis of various high-value compounds.

The dioxolane moiety is a key feature in the synthesis of various polyfunctional heterocyclic compounds, which are core structures in many pharmaceuticals and biologically active molecules. For instance, the synthesis of functionalized furans has been demonstrated using dioxolane-protected precursors. In one pathway, formylfurancarboxylates react with ethylene glycol to produce (1',3'-dioxolan-2-yl)furancarboxylates. researchgate.net This protected intermediate can then undergo further transformations, such as reduction with lithium aluminum hydride, while preserving the dioxolane ring. researchgate.net This strategy allows for the selective modification of other functional groups on the furan ring, with the dioxolane-protected carbonyl reserved for later elaboration, leading to complex, polyfunctional furan derivatives. The stability of the dioxolane ring under these conditions is critical for the success of the synthetic route. Many biologically active compounds incorporate a 1,3-dioxolane ring linked to heterocyclic systems such as imidazoles, triazoles, pyrazoles, and pyrimidines.

Table 1: Examples of Heterocyclic Systems Incorporating the 1,3-Dioxolane Moiety

Heterocyclic ClassSignificance/Application Area
FuransIntermediates in natural product synthesis
ImidazolesAntifungal agents (e.g., Ketoconazole)
PyrimidinesAntiviral agents
TriazolesAntifungal agents
BenzimidazolesPharmaceutical intermediates

Nucleoside analogues are a critical class of therapeutic agents, particularly in antiviral and anticancer treatments. The 1,3-dioxolane ring has been successfully incorporated into the sugar moiety of synthetic nucleosides to create potent drugs. These dioxolane-based nucleoside analogues function by mimicking natural nucleosides and interfering with viral replication processes.

A notable example is the synthesis of dioxolane-guanine (DXG), which has demonstrated significant activity against both the human immunodeficiency virus (HIV-1) and the hepatitis B virus (HBV). Similarly, pyrimidine derivatives that feature a dioxolane unit have shown potent antiviral capabilities. The synthesis of these advanced analogues often involves the coupling of a protected dioxolane-containing sugar precursor with a nucleobase, highlighting the role of the dioxolane structure as a key precursor in medicinal chemistry.

The 1,3-dioxolane structure is an important intermediate in the polymer industry. Monomers containing the 1,3-dioxolane ketal can be polymerized, and the protected carbonyl group can be subsequently unmasked in the resulting polymer to introduce functionality. This approach allows for the creation of functionalized polymers with reactive ketone or aldehyde side chains, which are otherwise difficult to synthesize directly.

For example, polymers have been synthesized via Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization using monomers that contain ketal (dioxolane) side chains. nih.gov After polymerization, the ketal groups can be deprotected under mildly acidic conditions to yield polymers with pendent ketone or aldehyde functionalities. nih.gov These reactive sites can then be used for further modification, such as conjugation with biomolecules or cross-linking, to create advanced materials for various applications. Additionally, the cationic ring-opening copolymerization of 1,3-dioxolane with monomers like lactide has been used to create functional, degradable copolyesters with enhanced acid sensitivity. researchgate.net

Development of Catalytic Systems and Reagents

While not a catalyst itself, the 1,3-dioxolane framework is integral to the development of specialized reagents used in organic synthesis. The stability of the ring allows it to act as a robust handle in reagents designed for specific transformations.

For instance, reagents derived from related dioxolane and dioxane structures have been developed for formylation and olefination reactions. A benzotriazole reagent derived from 2-ethoxydioxolane has been utilized as a stable and versatile electrophilic formylating agent. Similarly, (1,3-dioxan-2-yl-methyl)triphenylphosphonium bromide is a well-established Wittig reagent used for the stepwise vinylic extension of aldehydes. In these cases, the dioxolane or dioxane moiety serves to mask a reactive aldehyde, allowing for its controlled delivery in a specific chemical transformation.

Contribution to Stereoselective Synthesis Methodologies

The 1,3-dioxolane structure plays a crucial role in modern stereoselective synthesis. A significant contribution is its involvement in the stereoselective formation of substituted 1,3-dioxolanes through a three-component assembly process. This methodology involves the oxidation of an alkene with a hypervalent iodine(III) reagent in the presence of a carboxylic acid and a silyl (B83357) enol ether. rsc.org

The key to the stereoselectivity of this reaction is the formation of a 1,3-dioxolan-2-yl cation intermediate, which is generated in a stereospecific manner from the alkene. rsc.org The subsequent nucleophilic trapping of this planar cation intermediate by the silyl enol ether occurs with high stereoselectivity, controlled by the existing stereocenters in the intermediate. This method allows for the assembly of three separate components into a single, highly substituted dioxolane product with excellent control over the relative stereochemistry.

Table 2: Three-Component Stereoselective Synthesis of a Substituted 1,3-Dioxolane

ComponentRole in Reaction
Alkene (e.g., cis-4-octene)Starting material, forms the backbone
Carboxylic Acid (e.g., Acetic Acid)Forms the dioxolane ring with the alkene
Carbon Nucleophile (e.g., Silyl Enol Ether)Traps the cation intermediate, adding substitution
Reagent (e.g., PhI(OAc)₂)Hypervalent iodine oxidant, initiates the reaction

This reaction highlights how the inherent chemistry of the 1,3-dioxolane ring system can be leveraged to develop powerful and sophisticated methodologies for controlling stereochemistry in complex molecule synthesis.

Utility as a Stabilizer in Industrial Materials (e.g., Polyvinyl Chloride)

Polyvinyl chloride (PVC) is a widely used polymer that is known for its thermal instability during processing. researchgate.netgoldstab.com To prevent its degradation, which involves the release of hydrochloric acid (HCl), thermal stabilizers are added. specialchem.comnih.gov While various classes of compounds, such as metal soaps and organotin compounds, are used as stabilizers, research into new, potentially less toxic organic stabilizers is ongoing.

While 1,3-dioxolane itself is used as a stabilizer for chlorinated solvents and as a comonomer in the synthesis of polyacetals, there is limited direct information available in the reviewed literature detailing the specific application of this compound as a thermal stabilizer for PVC. silverfernchemical.comgoogle.com The typical mechanisms for PVC stabilization involve HCl scavenging or the substitution of labile chlorine atoms on the polymer backbone. The chemical structure of this compound does not immediately suggest a high reactivity towards these stabilization mechanisms compared to established stabilizers. Further research would be required to validate its efficacy and mechanism of action in this application.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.